molecular formula C32H40N2O11 B607516 Fmoc-PEG5-NHS ester CAS No. 1402080-11-8

Fmoc-PEG5-NHS ester

Cat. No. B607516
M. Wt: 628.68
InChI Key: YYYFZVKBZSMQTP-UHFFFAOYSA-N
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Description

Fmoc-PEG5-NHS ester is a PEG-based PROTAC linker . It contains an Fmoc-protected amine and an NHS ester. The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .


Synthesis Analysis

The Fmoc-PEG5-NHS ester is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular weight of Fmoc-PEG5-NHS ester is 628.67 g/mol . Its molecular formula is C32H40N2O11 .


Chemical Reactions Analysis

The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Physical And Chemical Properties Analysis

The hydrophilic PEG spacer in Fmoc-PEG5-NHS ester increases solubility in aqueous media . The compound should be stored at -20°C .

Scientific Research Applications

Reversible Protection and Reactive Patterning

Fmoc (9-fluorenylmethoxycarbonyl) is used in the reversible protection of amine- and hydroxyl-terminated alkanethiol self-assembled monolayers on gold surfaces. This process, involving an NHS ester derivative of Fmoc, facilitates the fabrication of DNA arrays and controls surface reactivity and wettability (Frutos, Brockman, & Corn, 2000).

Drug Delivery and Bioavailability Enhancement

Fmoc-PEG5-NHS ester plays a crucial role in drug delivery systems. For instance, PEG chains linked to hormones via an Fmoc-NHS spacer have shown potential in improving bioavailability and extending the therapeutic effects of drugs, such as in the case of atrial natriuretic peptides (Nesher et al., 2008).

Targeted Anticancer Drug Delivery

Fmoc-PEG derivatives have been used to enhance the drug loading capacity and formulation stability in targeted anticancer therapies. For instance, doxorubicin-loaded PEG5k–Fmoc–FTS2 has shown improved antitumor activity and drug delivery efficiency in breast and prostate cancer models (Zhang et al., 2014).

Nanocarrier Development

Fmoc groups are integral in the development of nanocarriers for chemotherapeutic agents. PEG-Fmoc conjugates have demonstrated high drug loading capacities, excellent stability, and effective delivery to tumor sites, as seen in the case of paclitaxel delivery (Zhang et al., 2014).

Enzymatic Dephosphorylation in Hydrogel Formation

Fmoc-tyrosine hydrogels, formed via enzymatic dephosphorylation, demonstrate controllable mechanical properties and potential applications in three-dimensional cell culture (Thornton et al., 2009).

Immunochemotherapy

Fmoc-modified nanomicellar carriers, like PEG2k-Fmoc-NLG, have been developed for immunochemotherapy, showing effectiveness in enhancing immune responses and antitumor activity in cancer therapy (Chen et al., 2016).

Hydrogel-Based Drug Delivery

Fmoc-FF peptide hybrid polyurethane hydrogels have been developed for drug loading, demonstrating enhanced mechanical properties and sustained release, with potential applications in tissue-engineering and wound healing (Zhang et al., 2019).

Future Directions

Fmoc-PEG5-NHS ester is a promising compound in the field of drug delivery, particularly in the synthesis of PROTACs . Its ability to increase solubility in aqueous media and its reactivity with primary amines make it a valuable tool in the development of new therapeutics .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O11/c35-29-9-10-30(36)34(29)45-31(37)11-13-39-15-17-41-19-21-43-22-20-42-18-16-40-14-12-33-32(38)44-23-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-8,28H,9-23H2,(H,33,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYFZVKBZSMQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-PEG5-NHS ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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